N-benzoyl-N'-[4-(methylsulfanyl)phenyl]thiourea
CAS No.: 65069-50-3
Cat. No.: VC4910558
Molecular Formula: C15H14N2OS2
Molecular Weight: 302.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65069-50-3 |
|---|---|
| Molecular Formula | C15H14N2OS2 |
| Molecular Weight | 302.41 |
| IUPAC Name | N-[(4-methylsulfanylphenyl)carbamothioyl]benzamide |
| Standard InChI | InChI=1S/C15H14N2OS2/c1-20-13-9-7-12(8-10-13)16-15(19)17-14(18)11-5-3-2-4-6-11/h2-10H,1H3,(H2,16,17,18,19) |
| Standard InChI Key | AWENPGVEOVOLRY-UHFFFAOYSA-N |
| SMILES | CSC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2 |
Introduction
Chemical and Physical Properties
N-Benzoyl-N'-[4-(methylsulfanyl)phenyl]thiourea is a crystalline solid with a purity typically exceeding 90% . Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 302.41 g/mol | |
| Melting Point | Not reported | – |
| Solubility | Insoluble in water; soluble in acetone, ethanol | |
| Crystal System | Monoclinic | |
| Space Group | (triclinic) |
The compound’s structure features a benzoyl group () attached to a thiourea backbone (), with a methylsulfanyl () group at the para position of the phenyl ring. X-ray diffraction reveals a planar thiourea moiety stabilized by intramolecular N–H···O hydrogen bonding, forming a pseudo-six-membered ring . The methylsulfanyl group adopts a nearly perpendicular orientation relative to the phenyl ring, contributing to steric effects in molecular interactions .
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves a two-step reaction:
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Formation of Benzoyl Isothiocyanate: Benzoyl chloride reacts with ammonium thiocyanate in anhydrous acetone under reflux to generate benzoyl isothiocyanate .
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Coupling with 4-Methylthiophenylamine: The isothiocyanate intermediate reacts with 4-methylthiophenylamine in acetone, yielding the target compound after recrystallization .
Optimized Conditions:
Purification and Characterization
The crude product is purified via recrystallization using ethanol or isopropanol . Structural confirmation employs:
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Nuclear Magnetic Resonance (NMR): NMR (CDCl) shows signals at δ 2.48 ppm (singlet, 3H, ), 7.30–8.05 ppm (aromatic protons) .
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X-ray Crystallography: Confirms bond lengths (: 1.68 Å; : 1.22 Å) and dihedral angles between aromatic rings .
Structural Characterization
Crystallographic Analysis
Single-crystal X-ray studies (CCDC 955063) reveal a triclinic crystal system with space group and unit cell parameters:
The molecule adopts a helical conformation stabilized by intramolecular N–H···O hydrogen bonds (: 2.86 Å) . Weak intermolecular N–H···S interactions (: 3.42 Å) facilitate inversion dimer formation, creating a linear chain along the axis .
Bond Geometry
Key bond lengths and angles (Figure 1):
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: 1.68 Å (thioamide group)
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: 1.22 Å (carbonyl group)
Biological Activities
Insect Growth Regulation
Thiourea derivatives inhibit chitin biosynthesis, disrupting insect molting and development. N-Benzoyl-N'-[4-(methylsulfanyl)phenyl]thiourea’s lipophilic group enhances membrane permeability, making it a candidate for eco-friendly pesticides .
Enzyme Inhibition
The thiourea moiety chelates metal ions, potentially inhibiting metalloenzymes like urease or carbonic anhydrase . Further studies are needed to validate targets.
Research and Developments
Recent advances focus on:
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